molecular formula C20H12Br2N2S2 B3826705 1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine

1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine

Cat. No.: B3826705
M. Wt: 504.3 g/mol
InChI Key: HYLIBLGHYZRRDZ-UHFFFAOYSA-N
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Description

1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine is a complex organic compound featuring bromothiophene and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine typically involves multi-step organic reactions. The process begins with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to further reactions to introduce the naphthalene moiety and form the final imine structure. Common reagents used in these reactions include bromine, naphthaldehyde, and various catalysts to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromothiophene moiety may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-bromothiophene: This compound shares the bromothiophene moiety but lacks the naphthalene and imine groups.

    3-Bromothiophene-2-carboxaldehyde: Similar in structure but with a carboxaldehyde group instead of the imine and naphthalene moieties.

Uniqueness

1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine is unique due to its combination of bromothiophene and naphthalene moieties, along with the imine functional group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2S2/c21-19-9-7-13(25-19)11-23-17-5-1-3-15-16(17)4-2-6-18(15)24-12-14-8-10-20(22)26-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLIBLGHYZRRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=C(S3)Br)C(=C1)N=CC4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine
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1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine
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1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine
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1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine
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1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine
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1-(5-bromothiophen-2-yl)-N-[5-[(5-bromothiophen-2-yl)methylideneamino]naphthalen-1-yl]methanimine

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